

4-Chloro-2-methoxyphenyl isocyanate CAS 55440-53-4 properties

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Chloro-2-methoxyphenyl isocyanate
CAS No.:	55440-53-4
Cat. No.:	B3271773

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Technical Monograph: **4-Chloro-2-methoxyphenyl Isocyanate** (CAS 55440-53-4)

Executive Summary

4-Chloro-2-methoxyphenyl isocyanate (CAS 55440-53-4) is a specialized electrophilic building block used primarily in the synthesis of N,N'-diarylureas and carbamates within medicinal chemistry and agrochemical research. Characterized by the presence of an electron-withdrawing chlorine atom at the para position and an electron-donating methoxy group at the ortho position, this compound offers a unique electronic and steric profile that modulates the reactivity of the isocyanate group. It serves as a critical intermediate for introducing the 4-chloro-2-methoxyphenyl moiety—a pharmacophore often associated with improved metabolic stability and lipophilicity in kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Physicochemical Profile

The following data summarizes the core physical and chemical identifiers for the compound. Note that while specific experimental melting points for this isomer are rare in open literature,

values are estimated based on structural analogs (e.g., 4-chloro-2-methylphenyl isocyanate).

Property	Detail
CAS Registry Number	55440-53-4
IUPAC Name	1-Chloro-4-isocyanato-3-methoxybenzene (also 4-Chloro-2-methoxyphenyl isocyanate)
Molecular Formula	C ₈ H ₆ ClNO ₂
Molecular Weight	183.59 g/mol
Physical State	Low-melting solid or viscous liquid (Ambient)
Predicted Density	~1.35 ± 0.05 g/cm ³
Boiling Point	~110–115 °C at 1.5 mmHg (Predicted)
Solubility	Soluble in CH ₂ Cl ₂ , Toluene, THF, Ethyl Acetate; Reacts with Water
Storage Conditions	2–8 °C, under inert atmosphere (Argon/Nitrogen)

Synthetic Utility & Reactivity[1][2][3][4]

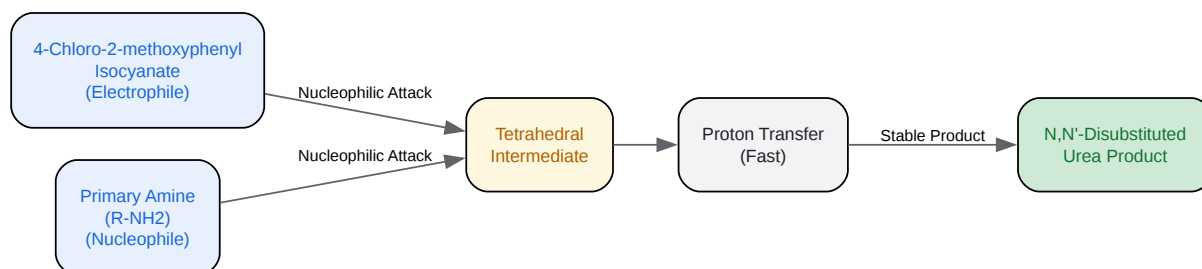
Electronic and Steric Modulation

The reactivity of the isocyanate carbon (-N=C=O) is governed by the electronic nature of the phenyl ring substituents:

- 4-Chloro Group (-I, +M): The inductive withdrawal (-I) dominates, increasing the electrophilicity of the isocyanate carbon, thereby accelerating nucleophilic attack.
- 2-Methoxy Group (-I, +M, Steric): The resonance donation (+M) slightly attenuates the electrophilicity compared to the unsubstituted analog. Crucially, the ortho-methoxy group introduces steric bulk, which can improve selectivity by retarding the formation of symmetrical urea byproducts during synthesis.

Reaction Mechanism: Urea Formation

The primary application involves the nucleophilic addition of primary or secondary amines. The mechanism proceeds via a concerted nucleophilic attack on the central carbon of the isocyanate.



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Figure 1: Mechanism of urea formation via nucleophilic addition of an amine to the isocyanate.

Experimental Protocols

Warning: Isocyanates are potent respiratory sensitizers and lachrymators. All operations must be performed in a functioning chemical fume hood.

Protocol A: Synthesis of N-(4-Chloro-2-methoxyphenyl)-N'-arylurea

This protocol describes the coupling of CAS 55440-53-4 with a generic aniline derivative to form a urea library compound.

Reagents:

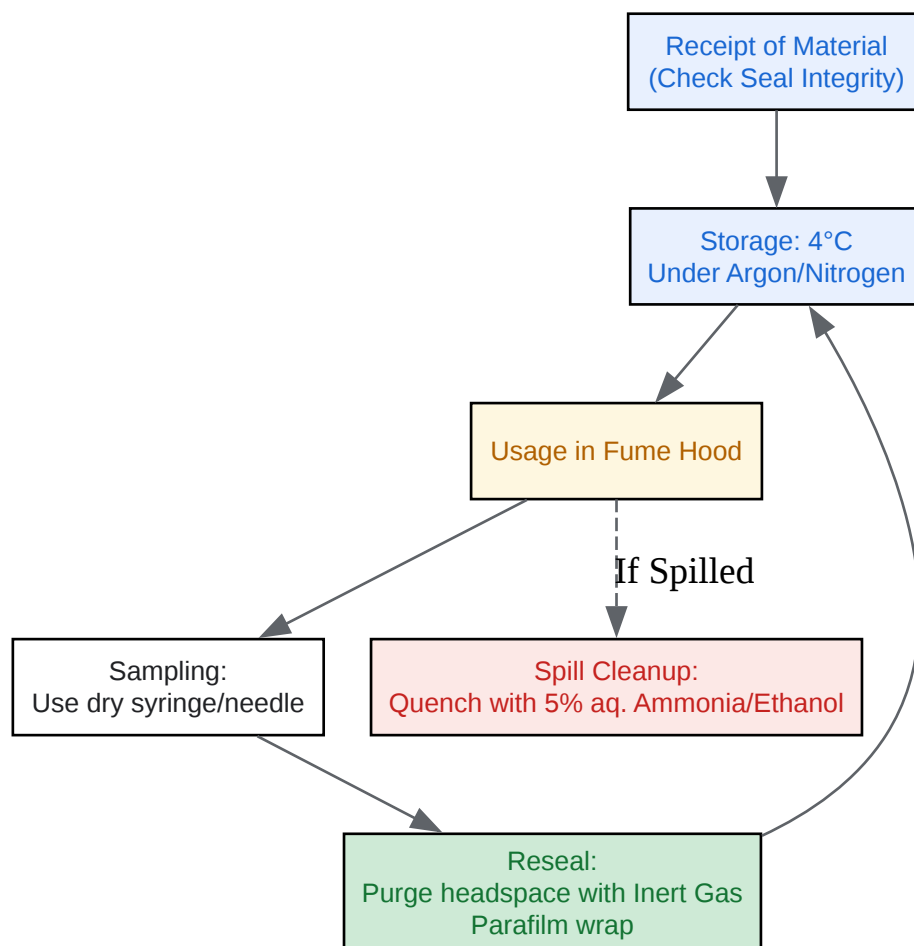
- **4-Chloro-2-methoxyphenyl isocyanate** (1.0 equiv)
- Aniline derivative (1.0 equiv)[1]
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
- Triethylamine (0.1 equiv, optional catalyst)

Procedure:

- Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂).
- Dissolution: Dissolve the aniline derivative (1.0 mmol) in anhydrous DCM (5 mL).
- Addition: Cool the solution to 0 °C. Add **4-Chloro-2-methoxyphenyl isocyanate** (1.0 mmol, 184 mg) dropwise as a solution in DCM (2 mL) over 5 minutes.
 - Note: The reaction is often exothermic.
- Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor consumption of the amine by TLC (typically 30% EtOAc/Hexanes).
- Workup:
 - If a precipitate forms: Filter the solid, wash with cold DCM (2 x 5 mL), and dry under vacuum.
 - If soluble: Concentrate the solvent in vacuo. Recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO₂).

Protocol B: Handling and Storage Workflow

Isocyanates degrade rapidly upon exposure to atmospheric moisture, forming insoluble urea precipitates (via amine hydrolysis).



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Figure 2: Standard Operating Procedure (SOP) for handling moisture-sensitive isocyanates.

Applications in Drug Discovery

The 4-chloro-2-methoxyphenyl moiety is a privileged scaffold in medicinal chemistry. The isocyanate serves as the direct precursor to introduce this motif.

- Kinase Inhibitors: Urea linkages are classic ATP-mimetic pharmacophores. The 2-methoxy group often induces a specific conformation (via intramolecular H-bonding with the urea NH) that favors binding to the hinge region of kinases.
- GPCR Antagonists: The lipophilic chlorine atom enhances hydrophobic interactions within the receptor pocket, while the methoxy group can function as a weak Hydrogen Bond Acceptor (HBA).

- Agrochemicals: Phenylureas derived from this isocyanate exhibit herbicidal activity by inhibiting photosynthesis (Photosystem II inhibitors).

Safety & HSE Guidelines

Hazard Class	Statement	Precaution
Acute Toxicity	Harmful if inhaled or swallowed.[2]	Use N95/P100 respirator if outside hood.
Sensitization	May cause allergy or asthma symptoms.[3]	Avoid breathing vapors; monitor for wheezing.
Irritation	Causes skin and serious eye irritation.[3][4][5]	Wear nitrile gloves and safety goggles.
Reactivity	Reacts violently with water/alcohols.	Keep dry; do not store near protic solvents.[2]

Disposal: Quench excess isocyanate with a solution of 5% ammonium hydroxide and 50% ethanol. Allow to stand for 24 hours before disposal as organic waste.

References

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- To cite this document: BenchChem. [4-Chloro-2-methoxyphenyl isocyanate CAS 55440-53-4 properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3271773/docs#4-chloro-2-methoxyphenyl-isocyanate-cas-55440-53-4-properties\]](https://www.benchchem.com/product/b3271773/docs#4-chloro-2-methoxyphenyl-isocyanate-cas-55440-53-4-properties)

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